1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(4-methoxyphenyl)piperidine-4-carboxamide
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Overview
Description
1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(4-methoxyphenyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as an inhibitor in various biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(4-methoxyphenyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the fluorophenyl and methoxyphenyl groups. The final step involves the formation of the piperidine-4-carboxamide moiety. Common reagents used in these reactions include halogenated aromatic compounds, amines, and carboxylic acid derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions: 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(4-methoxyphenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the aromatic rings .
Scientific Research Applications
1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(4-methoxyphenyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in pathways related to neurodegenerative diseases.
Medicine: Investigated for its therapeutic potential in treating conditions such as Alzheimer’s disease due to its acetylcholinesterase inhibitory activity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The compound exerts its effects by inhibiting specific enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine. By inhibiting this enzyme, the compound increases acetylcholine levels, potentially improving cognitive function in neurodegenerative diseases. The molecular targets include the active sites of these enzymes, where the compound binds and prevents substrate access .
Comparison with Similar Compounds
- 1-[6-(3-Fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid
- Pyridazinones containing the (4-methoxyphenyl)piperazine moiety
Comparison: Compared to similar compounds, 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(4-methoxyphenyl)piperidine-4-carboxamide exhibits unique properties due to the presence of both fluorophenyl and methoxyphenyl groups. These groups contribute to its distinct biological activity and potential therapeutic applications. The compound’s structure allows for specific interactions with enzyme active sites, enhancing its inhibitory effects .
Properties
Molecular Formula |
C23H23FN4O2 |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(4-methoxyphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C23H23FN4O2/c1-30-20-8-6-19(7-9-20)25-23(29)17-12-14-28(15-13-17)22-11-10-21(26-27-22)16-2-4-18(24)5-3-16/h2-11,17H,12-15H2,1H3,(H,25,29) |
InChI Key |
WCBJRTOEFNKLAH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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